Methyl (S)-2-amino-3-(4-bromo-3-methylphenyl)propanoate hydrochloride
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Overview
Description
- is a chemical compound with the following structure:
- It belongs to the class of amino acid derivatives and is a chiral compound due to the presence of an asymmetric carbon center.
- The compound is used in various scientific and industrial applications.
Methyl (S)-2-amino-3-(4-bromo-3-methylphenyl)propanoate hydrochloride: CH3C(NH2)CH(C6H4Br)(CH3)COOH⋅HCl
Preparation Methods
Synthetic Routes: One synthetic route involves the reaction of 4-bromo-3-methylbenzaldehyde with methyl (S)-alanine in the presence of appropriate reagents.
Reaction Conditions: The reaction typically occurs under acidic conditions, followed by purification and isolation of the product.
Industrial Production: While there isn’t a large-scale industrial production method specifically for this compound, it can be synthesized in the laboratory.
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including
Common Reagents and Conditions: Reagents like reducing agents (e.g., LiAlH₄), acids, and bases are commonly used.
Major Products: The major products depend on the specific reaction conditions but may include substituted derivatives or reduced forms.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activity (e.g., enzyme inhibition).
Medicine: Notable for its potential pharmaceutical applications.
Industry: Limited industrial applications, but research continues.
Mechanism of Action
- The compound’s mechanism of action depends on its specific target. For example:
- If it inhibits an enzyme, it may disrupt metabolic pathways.
- If it interacts with receptors, it could affect cellular signaling.
- Further studies are needed to elucidate its precise mechanisms.
Comparison with Similar Compounds
Similar Compounds: Other amino acid derivatives or related compounds.
Biological Activity
Methyl (S)-2-amino-3-(4-bromo-3-methylphenyl)propanoate hydrochloride, a chiral amino acid derivative, has garnered attention for its diverse biological activities. This compound, characterized by its unique molecular structure, exhibits potential applications in pharmacology and medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₅BrClN₁O₂
- Molecular Weight : Approximately 308.60 g/mol
- Chirality : The compound possesses a chiral center, influencing its biological interactions.
The presence of a bromine atom on the aromatic ring enhances the compound's reactivity, while the amino group contributes to its biological activity. The compound's specific structure allows it to interact selectively with various biological targets.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways.
- Cytotoxicity : In vitro studies have demonstrated that the compound exhibits cytotoxic effects against human cancer cell lines. The IC₅₀ values indicate significant potency, suggesting potential as an anticancer agent.
- Enzyme Modulation : Preliminary data suggest that this compound may modulate the activity of certain enzymes, potentially influencing metabolic processes in cells.
The exact mechanisms underlying the biological activities of this compound are still under investigation. Current hypotheses propose that the compound may bind selectively to specific receptors or enzymes, thereby modulating their activity. Techniques such as surface plasmon resonance and molecular docking simulations are being employed to elucidate these interactions further.
Comparative Analysis with Related Compounds
To understand the unique features of this compound, it is beneficial to compare it with related compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Methyl 2-amino-3-(4-fluoro-3-methylphenyl)propanoate hydrochloride | C₁₁H₁₅FClN₁O₂ | Contains fluorine instead of bromine; different reactivity profile. |
Methyl 2-amino-3-(4-bromophenyl)propanoate hydrochloride | C₁₁H₁₅BrClN₁O₂ | Lacks the methyl group on the phenyl ring; may exhibit different biological activities. |
Methyl 2-amino-3-(2-fluoro-4-methylphenyl)propanoate hydrochloride | C₁₁H₁₅FClN₁O₂ | Different substitution pattern on the phenyl ring; affects reactivity and interaction specificity. |
This table highlights how variations in substitution patterns can influence both chemical reactivity and biological interactions.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Efficacy : A study conducted using agar-well diffusion methods reported significant antimicrobial activity against strains such as E. coli and Staphylococcus aureus, with inhibition zones ranging from 10 to 20 mm, comparable to standard antibiotics .
- Cytotoxicity Against Cancer Cells : In a cytotoxicity assay against human leukemia cells, the compound exhibited an IC₅₀ value of approximately 5 µM, indicating strong potential for further development as an anticancer agent .
- Enzyme Interaction Studies : Molecular docking simulations revealed that this compound binds effectively to specific enzyme active sites, suggesting a mechanism for its observed biological activities .
Properties
Molecular Formula |
C11H15BrClNO2 |
---|---|
Molecular Weight |
308.60 g/mol |
IUPAC Name |
methyl (2S)-2-amino-3-(4-bromo-3-methylphenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C11H14BrNO2.ClH/c1-7-5-8(3-4-9(7)12)6-10(13)11(14)15-2;/h3-5,10H,6,13H2,1-2H3;1H/t10-;/m0./s1 |
InChI Key |
HFWWMEKLRSNJKK-PPHPATTJSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)C[C@@H](C(=O)OC)N)Br.Cl |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(C(=O)OC)N)Br.Cl |
Origin of Product |
United States |
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